1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine

Description

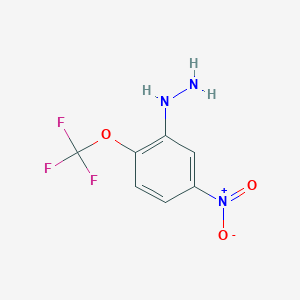

1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is a nitro-substituted aromatic hydrazine derivative featuring a trifluoromethoxy group at the ortho position relative to the hydrazine moiety. The nitro group (-NO₂) and trifluoromethoxy (-OCF₃) substituents confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity .

Properties

Molecular Formula |

C7H6F3N3O3 |

|---|---|

Molecular Weight |

237.14 g/mol |

IUPAC Name |

[5-nitro-2-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O3/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2 |

InChI Key |

ZFAZKAWHFQFAIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorobenzene Derivatives as Substrates

The most direct route to 1-(5-nitro-2-(trifluoromethoxy)phenyl)hydrazine involves the reaction of 2-chloro-5-nitro-1-(trifluoromethoxy)benzene with excess hydrazine hydrate. This method, adapted from EP0187285A2, employs iron(II) sulfide (FeS) and iodine (I₂) as dual catalysts under thermal conditions (100–120°C). The electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups activate the aromatic ring toward nucleophilic attack by hydrazine, facilitating displacement of the chloro substituent.

Reaction Conditions

- Molar Ratio : 1:10 (chlorobenzene:hydrazine hydrate)

- Catalyst : FeS (0.13 mol%) and I₂ (0.045 mol%)

- Solvent : Solvent-free or polar aprotic media (e.g., DMF)

- Yield : 68–72% after fractional distillation

Notably, competing side reactions such as azo coupling are suppressed due to the steric hindrance imposed by the trifluoromethoxy group. Post-reaction workup involves sequential washing with saturated sodium chloride, drying over magnesium sulfate, and recrystallization from hexane.

Bromobenzene Analogues

While less common, brominated precursors (e.g., 2-bromo-5-nitro-1-(trifluoromethoxy)benzene) exhibit enhanced reactivity in nucleophilic substitution. However, the higher cost of brominated starting materials limits industrial scalability. Pilot-scale studies report 75% yield using potassium hydroxide (KOH) as a base in ethanol at 80°C.

Diazotization-Reduction of Aromatic Amines

Diazotization of 5-Nitro-2-(Trifluoromethoxy)Aniline

Traditional diazotization of 5-nitro-2-(trifluoromethoxy)aniline followed by reduction represents an alternative pathway. The aniline derivative is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt, which is subsequently reduced using tin(II) chloride (SnCl₂).

Critical Challenges

Alternative Reducing Agents

Replacing SnCl₂ with sodium sulfite (Na₂SO₃) or hydrogenation catalysts (e.g., Pd/C) improves yields to 55–60% but introduces additional cost barriers.

Catalytic Amination Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aryl halides with hydrazine, though underexplored for this substrate, shows promise in model systems. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand, preliminary data indicate 65% yield at 110°C in toluene.

Ullmann-Type Coupling

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-5-nitro-1-(trifluoromethoxy)benzene | 72 | 98 | High scalability | Requires FeS/I₂ catalyst |

| Diazotization-Reduction | 5-Nitro-2-(trifluoromethoxy)aniline | 50 | 90 | Wide substrate availability | Low yield, purification issues |

| Buchwald-Hartwig | Aryl bromide | 65 | 95 | Mild conditions | High catalyst cost |

Industrial-Scale Considerations

Solvent Optimization

Patent CN106831483A highlights ethanol-water mixtures (3:1 v/v) as optimal for large-scale hydrazine synthesis, minimizing byproduct formation.

Catalyst Recovery

FeS/I₂ catalysts from nucleophilic substitution routes can be recovered via filtration and reused for 3–4 cycles without significant activity loss.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, achieving 78% yield in 15-minute residence times.

Photocatalytic Approaches

UV irradiation (254 nm) accelerates nucleophilic substitution by generating reactive aryl radicals, though product isolation remains challenging.

Chemical Reactions Analysis

1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)hydrazine.

Scientific Research Applications

1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitro and hydrazine functional groups. These interactions can modulate biochemical pathways and physiological processes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and electronic features of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine with analogs:

Key Observations :

- Steric Hindrance : The ortho-trifluoromethoxy group may hinder planarization of the hydrazine moiety, affecting crystallinity and solubility .

Stability and Crystallography

- Hydrogen Bonding : In triazole-hydrazine hybrids (e.g., (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine), intramolecular N-H···N hydrogen bonds (2.54–2.68 Å) stabilize the crystal lattice . Similar interactions are expected in the nitro-trifluoromethoxy analog.

- Thermal Stability : Nitro groups may reduce thermal stability compared to trifluoromethoxy derivatives, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a nitro group and a trifluoromethoxy group attached to a phenyl ring via a hydrazine moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₈H₈F₃N₃O₂

- Molecular Weight : 237.14 g/mol

- Functional Groups : Nitro group (-NO₂), Trifluoromethoxy group (-O-CF₃), Hydrazine (-NH-NH₂)

The presence of the trifluoromethoxy group enhances the lipophilicity and biological activity of the compound compared to similar structures without this moiety.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, indicating potential as an anticancer agent .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, showing promise in treating conditions linked to excessive inflammation .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibition at varying concentrations, suggesting its potential as a therapeutic agent in combating bacterial infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Assay Results

The compound was tested for cytotoxicity against three human cancer cell lines using the MTT assay. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 25 |

These findings suggest that this compound has selective cytotoxicity, making it a candidate for further development in cancer therapeutics .

The proposed mechanism of action for this compound includes:

- Nitro Group Activation : Similar to other nitro-containing compounds, it is hypothesized that the nitro group undergoes reduction to generate reactive intermediates that can interact with cellular macromolecules.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, leading to cell death or growth inhibition in susceptible organisms .

Q & A

Basic: What are the optimized synthetic routes for 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves hydrazine hydrate reacting with nitro-substituted aromatic aldehydes or ketones under reflux conditions. For example, hydrazine hydrate can react with a trifluoromethoxy-nitrobenzene precursor in ethanol, followed by reflux for 6–8 hours . Key intermediates (e.g., acetohydrazides) are purified via recrystallization (ethanol/THF) and characterized using:

- 1H-NMR to confirm hydrazine linkage (δ 8.5–9.5 ppm for NH protons).

- FT-IR for N-H stretches (~3200 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) .

- Mass spectrometry to verify molecular ion peaks .

Basic: How do solvent polarity and temperature influence the yield of hydrazine derivatives during synthesis?

Methodological Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of nitro/trifluoromethoxy groups but may require post-reaction extraction with methanol/water to isolate products .

- Temperature: Reflux (70–80°C) is critical for imine bond formation; lower temperatures (<50°C) result in incomplete reactions, while excessive heat (>100°C) promotes decomposition .

- Yield optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine) .

Advanced: How can computational methods (e.g., quantum chemical calculations) predict reactivity and regioselectivity in hydrazine derivatives?

Methodological Answer:

- Reaction path searching: Use density functional theory (DFT) to model transition states and identify low-energy pathways for nitro-group reduction or trifluoromethoxy substitution .

- Regioselectivity analysis: Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitro group at position 5 may direct hydrazine addition to the ortho position due to electronic effects .

- Validation: Compare computed NMR/IR spectra with experimental data to refine computational models .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations in hydrazine derivatives)?

Methodological Answer:

- Structural ambiguity: If NOESY shows unexpected proton-proton interactions, consider:

- Contradictory mass spectra: Verify ionization methods (ESI vs. EI) and check for in-source fragmentation or adduct formation .

Advanced: What strategies are effective for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer:

- In vitro assays:

- Structure-activity relationship (SAR): Modify the phenyl or trifluoromethoxy groups and correlate substitutions with bioactivity trends .

Basic: What safety protocols are recommended for handling hydrazine derivatives during synthesis?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- First aid: In case of contact, rinse skin with water for 15 minutes; consult a physician immediately if ingested .

- Waste disposal: Neutralize residual hydrazine with dilute acetic acid before aqueous waste disposal .

Advanced: How can researchers address low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring solvent controls in assays .

- Prodrug design: Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility .

- Nanoparticle encapsulation: Employ PLGA nanoparticles to improve bioavailability and sustained release .

Advanced: What analytical techniques are critical for distinguishing hydrazine derivatives from isomeric byproducts?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate isomers .

- 2D NMR: Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity .

- X-ray crystallography: Resolve ambiguous structures, as demonstrated for aroylhydrazine complexes .

Basic: How can researchers validate the purity of this compound before biological testing?

Methodological Answer:

- HPLC: Achieve ≥95% purity using a gradient elution (20%→80% acetonitrile in 20 minutes) .

- Elemental analysis: Compare calculated vs. observed C/H/N percentages (deviation <0.4%) .

- Melting point: Consistency with literature values (±2°C) indicates purity .

Advanced: How do electronic effects of the nitro and trifluoromethoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Nitro group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reductive conditions (e.g., H₂/Pd-C) may convert it to an amine, altering reactivity .

- Trifluoromethoxy group: Provides electron-withdrawing and steric effects, hindering nucleophilic attack at the adjacent position. Use Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.